Increased Lipophilicity (XLogP3) Relative to the Primary 6-Amino Analog
The cyclopentylamino substitution elevates the computed octanol-water partition coefficient (XLogP3) to 0.4, compared to the parent 6-aminopyridazin-3-ol (CAS 57041-95-9) which has a computed XLogP3 of -0.7 [1][2]. This positive shift of +1.1 log units moves the compound closer to the optimal CNS drug-like space (logP 1-4) and implies enhanced passive membrane permeability relative to the unsubstituted amino core.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 6-Aminopyridazin-3-ol, XLogP3 = -0.7 |
| Quantified Difference | Δ = +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CNS exposure potential; a +1.1 log unit increase can translate to a physiologically relevant improvement in blood-brain barrier penetration for CNS-targeted programs.
- [1] PubChem Compound Summary for CID 94830609, 6-(Cyclopentylamino)pyridazin-3-ol. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 135416031, 6-Aminopyridazin-3-ol. National Center for Biotechnology Information, 2025. View Source
